Bis(2-bromoethyl)selenium Dibromide

Beschreibung

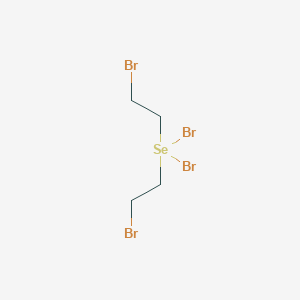

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-[dibromo(2-bromoethyl)-λ4-selanyl]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br4Se/c5-1-3-9(7,8)4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANWMPCQXZMLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[Se](CCBr)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for Bis 2 Bromoethyl Selenium Dibromide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution. For derivatives of Bis(2-bromoethyl)selenium Dibromide, a combination of proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se) NMR provides a comprehensive picture of the molecular framework and the local environment of the key selenium atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Conformational Analysis

Proton and Carbon-13 NMR are fundamental techniques for establishing the connectivity of the carbon backbone in derivatives of this compound. researchgate.net The bromoethyl fragments, -CH₂-CH₂-, typically exhibit characteristic signals. In ¹H NMR, these appear as two triplets, assuming free rotation, due to coupling between the adjacent methylene (B1212753) groups. The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms (Se and Br). Protons on the carbon bonded to bromine are generally shifted further downfield compared to those on the carbon bonded to selenium. Similarly, in ¹³C NMR, two distinct signals are expected for the two different methylene carbons. pressbooks.pub

When this compound reacts to form derivatives, such as coordination compounds with pyridine (B92270), the chemical shifts of the ethyl groups are altered. rsc.org The formation of a selenonium-like center leads to further deshielding of the adjacent protons and carbons. chemrxiv.org Conformational analysis can be performed by examining the coupling constants in ¹H NMR spectra, which can provide insights into the rotation around the C-C bonds in solution. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Bromoethyl Groups This table provides generalized data based on typical chemical shifts for related functional groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH ₂-Br | 3.3 - 3.7 |

| -CH ₂-Se- | 2.8 - 3.2 | |

| ¹³C | -C H₂-Br | 30 - 40 |

| -C H₂-Se- | 20 - 30 |

Selenium-77 (⁷⁷Se) NMR for Direct Selenium Environment Characterization

Selenium-77 (⁷⁷Se) NMR is a powerful technique that directly probes the selenium atom, providing critical information about its oxidation state, coordination number, and chemical environment. researchgate.net The ⁷⁷Se nucleus has a very wide chemical shift range (over 3000 ppm), which makes it highly sensitive to subtle structural changes. researchgate.net

For organoselenium compounds, the ⁷⁷Se chemical shift is a key indicator of its chemical form. For instance, divalent selenides (R₂Se) resonate in a different region compared to tetravalent selenium(IV) compounds like selenide (B1212193) dibromides (R₂SeBr₂). organicchemistrydata.org The formation of hypervalent derivatives from this compound results in a significant change in the ⁷⁷Se chemical shift, typically moving substantially downfield. This shift confirms the change in coordination and electronic structure around the selenium center upon derivative formation.

Table 2: Representative ⁷⁷Se NMR Chemical Shift Ranges for Various Selenium Compounds Data compiled from established ranges for organoselenium functional groups. organicchemistrydata.org

| Compound Class | Selenium Oxidation State | Typical ⁷⁷Se Chemical Shift (δ, ppm) |

|---|---|---|

| Dialkyl Selenides (R₂Se) | +2 | 100 - 300 |

| Selenonium Salts (R₃Se⁺) | +4 | 300 - 500 |

| Selenide Dibromides (R₂SeBr₂) | +4 | 800 - 1100 |

| Hypervalent Selenuranes | +4 | 500 - 700 |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides data on the solution-state structure, X-ray crystallography gives a precise, three-dimensional picture of a molecule in the solid state, revealing exact bond lengths, bond angles, and stereochemical relationships.

Determination of Bond Lengths, Angles, and Stereochemistry in Derivatives

X-ray diffraction analysis has been successfully used to determine the crystal structures of various derivatives of this compound, such as its coordination complexes with pyridine. rsc.org These studies provide definitive data on the covalent and coordinative bonds involving the selenium atom.

Table 3: Representative Bond Lengths and Angles in Organoselenium(IV) Bromide Derivatives This table contains example data from structurally similar hypervalent selenium compounds.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length | Se-C | 1.92 - 2.00 Å |

| Se-Br | 2.55 - 2.65 Å | |

| Se···N (coordination) | 2.18 - 3.27 Å nih.gov | |

| Bond Angle | C-Se-C | ~100° |

| Br-Se-Br | ~178° (in linear moieties) nih.gov | |

| N-Se-N (trans-coordination) | ~161° |

Elucidation of Hypervalent Bonding Geometries

This compound readily reacts with nucleophiles, such as pyridine, to form hypervalent selenium(IV) compounds. rsc.org These molecules feature a central selenium atom that exceeds the traditional octet of electrons. wikipedia.org X-ray crystallography is essential for elucidating the specific geometry of these hypervalent species.

Often, these derivatives adopt a T-shaped or a pseudo-trigonal bipyramidal geometry. rsc.orgnih.gov In a typical structure, the two most electronegative atoms, the bromine atoms, occupy the two axial positions of the trigonal bipyramid. The two organic groups (the bromoethyl chains) and a non-bonding lone pair of electrons occupy the three equatorial positions. When a ligand like pyridine coordinates to the selenium, it can also occupy an axial or equatorial position, leading to distorted geometries that are precisely mapped by crystallographic analysis. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule. wikipedia.org Each type of bond vibrates at a characteristic frequency, and absorption of infrared radiation at these frequencies creates a unique spectral fingerprint for the molecule. youtube.com

For derivatives of this compound, FT-IR spectra can confirm the presence of the alkyl chains through their C-H stretching and bending vibrations. More importantly, low-frequency vibrations are characteristic of the heavier atoms. The Se-C bond and the Se-Br bonds have distinct absorption bands. researchgate.net Studies on related compounds have identified Se-O stretching vibrations, indicating that FT-IR is sensitive to the bonding of selenium to other heteroatoms. researchgate.net Changes in the position of these key vibrational bands upon derivatization can provide evidence of coordination to the selenium center. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for Bonds in this compound and its Derivatives This table provides expected frequency ranges based on data from similar compounds and general spectroscopic principles.

| Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-H (alkyl) | Bend | 1350 - 1470 |

| C-Br | Stretch | 500 - 600 |

| Se-C | Stretch | 260 - 290 researchgate.net |

| Se-Br | Stretch | ~250 - 290 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of novel chemical entities, including organoselenium compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 0.001 atomic mass units or better. This capability is indispensable for determining the exact elemental composition of a molecule. acs.orgnih.govacs.org

For a complex molecule such as this compound (C₄H₈Br₄Se), the ability to obtain a high-resolution mass measurement is critical for its confirmation. calpaclab.com The technique allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental formulas. The precise mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. convertunits.com Any deviation between the experimentally measured mass and the calculated theoretical mass is expressed in parts per million (ppm) and serves as a key indicator of the correctness of the assigned formula.

Recent advancements in HRMS have facilitated the analysis of a wide range of compounds, including those that are thermally labile. acs.orgresearchgate.net Techniques like Surface-Assisted Laser Desorption/Ionization (SALDI) coupled with high-resolution TOF-MS have proven effective for the exact mass identification of various organoselenium species, often observing protonated molecular ions or their alkali metal adducts. acs.orgnih.gov The characteristic isotopic pattern of both bromine (⁷⁹Br and ⁸¹Br) and selenium (which has several stable isotopes, with ⁸⁰Se being the most abundant) provides a unique and complex isotopic signature in the mass spectrum, further aiding in the confident identification of bromine- and selenium-containing fragments.

Table 1: HRMS Data for the Molecular Ion of this compound

| Parameter | Value |

| Molecular Formula | C₄H₈⁷⁹Br₂⁸¹Br₂⁸⁰Se |

| Theoretical Monoisotopic Mass (Da) | 455.6585 |

| Observed Mass (Da) | 455.6591 |

| Mass Error (ppm) | 1.3 |

| Isotopic Signature | Characteristic pattern for Br₄Se |

Note: The data presented in the table is illustrative of typical HRMS results and demonstrates the high precision of the technique.

Spectrophotometric and Conductometric Techniques in Reaction Monitoring

Spectrophotometric and conductometric methods are powerful, real-time techniques for monitoring the progress of chemical reactions involving ionic or chromophoric species. These methods are particularly useful for studying the kinetics and determining the endpoints of reactions involving derivatives of this compound.

Spectrophotometry

UV-Visible spectrophotometry monitors a reaction by measuring the change in absorbance of light by the solution at a specific wavelength. This technique is applicable when a reactant, product, or an intermediate species possesses a distinct chromophore (a part of a molecule responsible for its color). For organoselenium compounds, reactions that lead to the formation or consumption of a colored species can be readily tracked. researchgate.net For instance, if a reaction of a this compound derivative results in a product with a unique λmax (wavelength of maximum absorbance), the rate of its formation can be determined by monitoring the increase in absorbance at that wavelength over time. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis of reaction kinetics.

Conductometry

For a compound like this compound, which is ionic in nature, its reaction with another substance can be monitored by the change in conductivity. For example, in a titration where a reagent is added that causes the precipitation of bromide ions (e.g., with silver nitrate), the highly mobile bromide ions in solution are replaced by less mobile ions from the titrant, causing a distinct change in the conductivity profile. The equivalence point of the titration, which signals the completion of the reaction, is identified as a sharp break in the plot of conductance versus the volume of titrant added. uomustansiriyah.edu.iqscienceready.com.au

Table 2: Illustrative Data for Conductometric Monitoring of a Reaction

| Volume of Titrant Added (mL) | Measured Conductance (mS) |

| 0.0 | 4.50 |

| 1.0 | 4.15 |

| 2.0 | 3.80 |

| 3.0 | 3.45 |

| 4.0 | 3.10 |

| 5.0 (Equivalence Point) | 2.75 |

| 6.0 | 3.25 |

| 7.0 | 3.75 |

| 8.0 | 4.25 |

Note: This table provides a representative dataset for a conductometric titration, illustrating the decrease in conductance as reactants are consumed and the subsequent increase after the equivalence point is reached due to the addition of excess titrant.

Computational and Theoretical Investigations of Bis 2 Bromoethyl Selenium Dibromide Reactivity and Structure

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the energetics and transition states of reactions involving organoselenium compounds. While specific data for bis(2-bromoethyl)selenium dibromide is not extensively documented in readily available literature, analogous systems provide a framework for understanding its reactivity. For instance, studies on the reactions of similar selenium-containing electrophiles have elucidated reaction pathways and their associated energy barriers.

In a related system, the reaction of 2-bromomethyl-1,3-thiaselenole, which also features a bromine and a selenium atom poised for interaction, was investigated using quantum chemical calculations. The cleavage of the C-Br bond to form a seleniranium cation intermediate was found to proceed through a transition state (TS1) with a calculated energy barrier of 30.3 kcal/mol. nih.gov This type of calculation helps in predicting the feasibility and kinetics of such reactions. The general approach involves optimizing the geometries of reactants, products, and transition states to determine their relative energies. nih.gov

Computational methods like DFT (e.g., B3LYP, M06-2X) are frequently used to calculate these energetic profiles. mdpi.com The choice of the functional and basis set is crucial for obtaining accurate results. For example, in a study of various organoselenium compounds, different DFT functionals were assessed for their ability to predict reliable thermochemical data. mdpi.com These computational tools allow for the exploration of various possible reaction channels and the identification of the most likely mechanistic pathways.

Table 1: Representative Calculated Energetic Data for a Related Selenium-Mediated Reaction

This interactive table presents hypothetical energetic data for a reaction involving a bromoalkylselenium species, illustrating the type of information obtained from quantum chemical calculations.

| Species/State | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-311+G(d,p) | 0.0 |

| Transition State 1 (TS1) | B3LYP | 6-311+G(d,p) | +25.8 |

| Seleniranium Intermediate | B3LYP | 6-311+G(d,p) | +5.2 |

| Products | B3LYP | 6-311+G(d,p) | -15.7 |

Note: The data in this table is illustrative and based on typical values found in computational studies of organoselenium reactions.

Computational Modeling of Reaction Intermediates: Focus on Seleniranium Cations and Related Species

A key feature of the reactivity of this compound is the expected formation of cyclic seleniranium cation intermediates. Computational modeling has proven essential in characterizing these transient species, which are often difficult to study experimentally. In the case of 2-bromomethyl-1,3-thiaselenole, the cleavage of the carbon-bromine bond leads to the formation of a C-Se bond, resulting in a stable seleniranium cation. nih.gov

These computational models provide detailed structural information, such as bond lengths and angles, as well as charge distributions within the intermediate. For the seleniranium cation derived from 2-bromomethyl-1,3-thiaselenole, calculations revealed the precise geometry of the three-membered ring containing the selenium atom. nih.gov The electrophilic nature of these intermediates is a key determinant in their subsequent reactions with nucleophiles. The attack of a nucleophile can occur at either the carbon atoms of the ring or, in some cases, at the selenium atom itself, leading to different products. nih.gov

The stability and reactivity of seleniranium ions are influenced by the substituents on the carbon atoms and the counter-ion. Computational studies can model these effects by systematically varying the structure of the starting material and the reaction environment.

Theoretical Studies on the Electronic Structure and Bonding Properties of Hypervalent Selenium Species

This compound is a hypervalent selenium(IV) compound. Theoretical studies are crucial for understanding the electronic structure and bonding in such species, which often feature a central selenium atom with more than eight valence electrons. The reaction of this compound with nucleophiles like pyridine (B92270) and its derivatives leads to the formation of T-shaped coordination compounds of selenium. rsc.org

In these hypervalent compounds, the bonding is often described in terms of three-center, four-electron (3c-4e) bonds. DFT calculations can provide detailed information about the molecular orbitals involved in this type of bonding. For instance, studies on various hypervalent selenium species have shown that the apical bonds are typically longer and weaker than the equatorial bonds. acs.org In the case of a T-shaped selenium species formed from the reaction of a selenium compound with N-bromosuccinimide (NBS), DFT calculations showed the formation of an intermediate with the bromine atom in an equatorial position, which then rearranges to a more stable structure with the bromine in an apical position. acs.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through these calculations. nih.gov These properties are important for predicting the reactivity of the compound. For example, the LUMO is often centered on the selenium atom, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model Hypervalent Selenium Compound

This interactive table shows representative data from DFT calculations on a model hypervalent selenium compound, highlighting key electronic descriptors.

| Property | Method | Basis Set | Calculated Value |

| HOMO Energy | M06-2X | def2-TZVP | -6.8 eV |

| LUMO Energy | M06-2X | def2-TZVP | -2.1 eV |

| HOMO-LUMO Gap | M06-2X | def2-TZVP | 4.7 eV |

| Mulliken Charge on Se | B3LYP | 6-31G(d) | +0.75 |

Note: The data in this table is for a representative model system and illustrates the type of information derived from theoretical studies.

Computational Assessment of Anchimeric Assistance Effects by Selenium Atoms

The selenium atom in molecules like this compound can significantly influence the rate of nucleophilic substitution reactions at an adjacent carbon atom through a phenomenon known as anchimeric assistance or neighboring group participation. Computational studies can quantify this effect by comparing the activation energy of the assisted pathway with that of an analogous unassisted reaction.

The anchimeric assistance provided by selenium is known to be substantial. For example, in the case of 2-bromomethyl-1,3-thiaselenole, the high anchimeric assistance of the selenium atom is responsible for its unusual reactivity. nih.gov This assistance facilitates the departure of the leaving group (bromide) through the formation of the cyclic seleniranium ion intermediate, which is a lower energy pathway compared to the direct formation of a carbocation.

Synthetic Utility and Applications of Bis 2 Bromoethyl Selenium Dibromide in Organic Synthesis

Construction of Selenium-Containing Heterocyclic Ring Systems

Bis(2-bromoethyl)selenium dibromide serves as a powerful reagent in the synthesis of various selenium-containing heterocycles. Its reactivity, particularly through the in-situ generation of selenium dibromide (SeBr₂), allows for the construction of complex bicyclic systems and other functionalized rings.

Synthesis of Selenabicyclo[3.3.1]nonane Derivatives

A significant application of selenium dibromide, the reactive component derived from this compound, is in the transannular selenocyclofunctionalization of cis,cis-1,5-cyclooctadiene. This reaction provides a direct route to the 9-selenabicyclo[3.3.1]nonane skeleton, a valuable scaffold for further synthetic modifications. The initial step involves the transannular addition of SeBr₂ to 1,5-cyclooctadiene, which quantitatively yields 2,6-dibromo-9-selenabicyclo[3.3.1]nonane. semanticscholar.org This dibromo adduct is a key intermediate for a wide array of derivatives. semanticscholar.org

Highly efficient and convenient methods have been developed for the preparation of novel derivatives of 9-selenabicyclo[3.3.1]nonane in high yields from this adduct. mdpi.comnih.gov The bromine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, enabling the introduction of various functional groups.

For instance, amination of the dibromo adduct with primary or secondary amines allows for the one-step synthesis of both diamino selenabicyclo[3.3.1]nonane derivatives and their corresponding dihydrobromide salts in yields ranging from 88% to 98%. mdpi.comnih.gov

Table 1: Synthesis of 2,6-Diamino-9-selenabicyclo[3.3.1]nonane Dihydrobromide Salts

| Entry | Amine | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Allylamine | 2,6-Bis(allylamino)-9-selenabicyclo[3.3.1]nonane dihydrobromide | 95% | 230–231 |

| 2 | Diethylamine | 2,6-Bis(diethylamino)-9-selenabicyclo[3.3.1]nonane dihydrobromide | --- | --- |

| 3 | Diallylamine | 2,6-Bis(diallylamino)-9-selenabicyclo[3.3.1]nonane dihydrobromide | --- | --- |

| 4 | Isopropylamine | 2,6-Bis(isopropylamino)-9-selenabicyclo[3.3.1]nonane dihydrobromide | 91% | 230–231 |

Data sourced from multiple syntheses described in the literature. mdpi.comnih.gov

Similarly, one-pot syntheses of 2,6-diorganyloxy-9-selenabicyclo[3.3.1]nonanes have been achieved using a variety of O-nucleophiles, including water, alkanols, phenols, and various alcohols like benzyl, allyl, and propargyl alcohol. semanticscholar.orgmdpi.com For example, the reaction with methanol (B129727) in the presence of a base affords 2,6-dimethoxy-9-selenabicyclo[3.3.1]nonane in 96% yield, while reaction in the presence of water and sodium bicarbonate yields the dihydroxy derivative in 98% yield. semanticscholar.orgmdpi.com

Approaches to Other Functionalized Selenium Heterocycles

The utility of selenium dibromide extends beyond the synthesis of the selenabicyclo[3.3.1]nonane system. Its reactions with other unsaturated systems provide access to different heterocyclic scaffolds. For example, reactions of selenium dibromide with divinyl selenide (B1212193) have been shown to produce novel selenium heterocycles such as 2,6-dihalo-1,4-diselenanes. mdpi.com Additionally, this reagent can be used to synthesize five-membered rings like 2-bromomethyl-1,3-thiaselenolane. mdpi.com These reactions underscore the versatility of selenium dibromide as a bifunctional electrophilic reagent for creating a diverse range of organoselenium heterocyclic compounds. nih.gov

Reagent for the Formation of Complex Organoselenium Scaffolds

This compound is instrumental in assembling complex molecular architectures that feature selenium, including unique bonding arrangements and densely functionalized acyclic structures.

Enabling Tricalcogen Bond Formation in Metallocenophanes

A notable application of this compound is the facile, one-pot synthesis of 2-selena-1,3-dicalcogena mdpi.commetallocenophanes. tandfonline.com This method provides a convenient route to molecules containing a symmetrical tricalcogen (-S-Se-S- or -Se-Se-Se-) bridge. The reaction involves treating a metallocene-1,1'-dithiol or -diselenol with this compound in the presence of a base like triethylamine. tandfonline.com

This procedure has been successfully applied to various metallocenes, affording the desired tricalcogena mdpi.commetallocenophanes in moderate to high yields under mild conditions. tandfonline.com The reaction is operationally simple and offers improved yields compared to previous methods. tandfonline.com

Table 2: Synthesis of 2-Selena-1,3-dicalcogena mdpi.commetallocenophanes

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Ferrocene-1,1'-dithiol | 2-Selena-1,3-dithia mdpi.comferrocenophane | 58% |

| 2 | Ferrocene-1,1'-diselenol | 1,2,3-Triselena mdpi.comferrocenophane | 67% |

| 3 | Ruthenocene-1,1'-dithiol | 2-Selena-1,3-dithia mdpi.comruthenocenophane | 60% |

| 4 | Ruthenocene-1,1'-diselenol | 1,2,3-Triselena mdpi.comruthenocenophane | 75% |

Data from Akabori, S., Takanohashi, Y., & Takagi, S. (1990). tandfonline.com

Interestingly, this reaction appears to be specific to the rigid geometry of the metallocenophanes, as attempts to form similar tricalcogen products with flexible substrates like propane-1,3-dithiol were unsuccessful. tandfonline.com

Synthesis of Functionalized Alkoxyalkyl and Halovinyl Selenides

This compound, via in-situ generated SeBr₂, is highly effective for the bis-functionalization of alkenes and alkynes, leading to functionalized selenides.

A one-pot, regioselective synthesis of bis(2-alkoxyalkyl) selenides has been developed by reacting selenium dibromide with alkenes in the presence of alcohols. mdpi.comresearchgate.net The reaction of selenium dibromide with cyclic alkenes like cyclopentene (B43876) or cyclohexene in an alcohol/sodium bicarbonate system at room temperature gives bis(2-alkoxycycloalkyl) selenides in excellent yields of 90–99%. mdpi.com For terminal alkenes, a highly regioselective method involves the initial addition of selenium dibromide in acetonitrile (B52724), followed by refluxing the adduct in an alcohol with a trace of sulfuric acid, selectively producing bis(2-alkoxyalkyl) selenides in 94–98% yields. mdpi.comresearchgate.net

Furthermore, the reaction of selenium dibromide with alkynes provides a highly efficient and stereoselective route to bis(E-2-halovinyl) selenides. nih.govnih.gov The reaction proceeds via an anti-addition mechanism, yielding products exclusively with (E)-stereochemistry in quantitative amounts. nih.govnih.govmdpi.com This method is effective for a range of dialkylacetylenes.

Table 3: Synthesis of Bis(E-2-bromovinyl) Selenides from Alkynes

| Entry | Alkyne | Product | Yield |

|---|---|---|---|

| 1 | 2-Butyne (B1218202) | Bis(E-2-bromo-1-methyl-1-propenyl) selenide | Quantitative |

| 2 | 3-Hexyne (B1328910) | Bis(E-2-bromo-1-ethyl-1-butenyl) selenide | Quantitative |

| 3 | 4-Octyne | Bis(E-2-bromo-1-propyl-1-pentenyl) selenide | Quantitative |

| 4 | 5-Decyne | Bis(E-2-bromo-1-butyl-1-hexenyl) selenide | Quantitative |

Data sourced from the literature on stereoselective addition of SeBr₂ to alkynes. nih.gov

Integration into Modern Synthetic Methodologies: The "Click Chemistry" Paradigm in Organoselenium Chemistry

Several synthetic applications of this compound and its reactive equivalent, selenium dibromide, align with the principles of "click chemistry". nih.gov This concept emphasizes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and have simple reaction conditions with easy product isolation.

The syntheses of 9-selenabicyclo[3.3.1]nonane derivatives are prime examples. mdpi.comnih.gov The amination of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane, for instance, allows for the creation of diamino derivatives or their water-soluble dihydrobromide salts in a single step with yields often exceeding 90%. mdpi.comnih.gov These reactions are typically run at room temperature, and the products can be easily isolated by precipitation. nih.gov

Similarly, the highly efficient and stereoselective synthesis of bis(E-2-halovinyl) selenides from alkynes embodies the "click chemistry" ideal. nih.govnih.gov These reactions proceed smoothly at room temperature, give quantitative yields of a single stereoisomer (E), and require minimal purification, as simply removing the solvent often yields the pure product. nih.gov The 100% stereoselectivity and quantitative yields classify these transformations as examples of selenium dihalide click chemistry. nih.gov The development of these methods showcases how classical reagents like this compound can be integrated into modern, efficiency-focused synthetic strategies. nih.govnih.govmdpi.com

Role as a Precursor for Further Derivatization and Advanced Chemical Transformations

This compound serves as a versatile precursor in organic synthesis, enabling a variety of derivatization and advanced chemical transformations. Its reactive nature, stemming from both the selenium dibromide core and the two bromoethyl arms, allows for the construction of complex selenium-containing molecules, including heterocycles and hypervalent compounds.

A significant application of this compound is in the synthesis of selenium-containing heterocycles through cyclization reactions. A notable example is its reaction with 1,5-hexadiene (B165246). This one-pot reaction proceeds via the initial formation of 2,5-bis(bromomethyl)tetrahydroselenophene-1,1-dibromide, which can then be further derivatized with alcohols. For instance, in the presence of methanol or ethanol (B145695), 2,5-bis(alkoxymethyl)tetrahydroselenophene-1,1-dibromides are formed epa.gov.

The reactivity of the selenium dibromide moiety is central to many of its applications. This functional group can be generated in situ from elemental selenium and bromine and readily participates in reactions with unsaturated compounds. For example, the transannular addition of selenium dibromide to cis,cis-cycloocta-1,5-diene yields 2,6-dibromo-9-selenabicyclo[3.3.1]nonane, a key intermediate for further derivatization nih.gov. This intermediate can undergo nucleophilic substitution reactions with various amines, such as diethylamine, morpholine, and piperidine, to produce the corresponding diamino selenabicyclo[3.3.1]nonane derivatives in high yields nih.gov.

The bromoethyl arms of the parent compound are also amenable to derivatization. In reactions with pyridine (B92270) and its derivatives, this compound acts as a precursor to hypervalent T-shaped coordination compounds of selenium rsc.org. In these transformations, the pyridine derivatives act as nucleophiles, coordinating to the selenium atom.

The closely related compound, bis(2-bromoethyl) selenide, which can be conceptually derived from the title compound by reduction, also demonstrates the potential for derivatization of the bromoethyl groups. For instance, its reaction with potassium selenocyanate leads to the formation of 1-bromo-2-selenocyanatoethane and subsequently diselenocyanatoethane, showcasing the susceptibility of the carbon-bromine bond to nucleophilic attack scispace.com.

Furthermore, the adducts of selenium dibromide with alkenes, which are structurally related to this compound, can undergo exchange reactions with other unsaturated compounds like alkynes. This "selenium dibromide transfer" represents an advanced chemical transformation, allowing for the stereoselective synthesis of vinyl selenides mdpi.com.

The following tables summarize key derivatization reactions of this compound and related compounds, illustrating its utility as a precursor in organic synthesis.

Table 1: Cyclization and Derivatization with 1,5-Hexadiene

| Reactant | Reagent | Product | Yield (%) | Reference |

| This compound | 1,5-Hexadiene, Methanol | 2,5-Bis(methoxymethyl)tetrahydroselenophene-1,1-dibromide | - | epa.gov |

| This compound | 1,5-Hexadiene, Ethanol | 2,5-Bis(ethoxymethyl)tetrahydroselenophene-1,1-dibromide | - | epa.gov |

Table 2: Synthesis of Bicyclic Selenium Compounds and Subsequent Derivatization

| Precursor | Reagent | Product | Yield (%) | Reference |

| Selenium Dibromide + cis,cis-1,5-Cyclooctadiene | - | 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | High | nih.gov |

| 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Diethylamine | 2,6-Bis(diethylamino)-9-selenabicyclo[3.3.1]nonane | High | nih.gov |

| 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Morpholine | 2,6-Dimorpholino-9-selenabicyclo[3.3.1]nonane | High | nih.gov |

| 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Piperidine | 2,6-Dipiperidino-9-selenabicyclo[3.3.1]nonane | High | nih.gov |

Table 3: Formation of Hypervalent Selenium Compounds

| Reactant | Reagent | Product Type | Reference |

| This compound | Pyridine | T-shaped Coordination Compound of Selenium | rsc.org |

| This compound | Pyridine Derivatives | T-shaped Coordination Compounds of Selenium | rsc.org |

Q & A

Q. What mechanistic studies can clarify the role of this compound in selenium-transfer reactions?

- Methodological Answer : Isotopic labeling (e.g., ⁷⁷Se) tracks selenium transfer pathways. Stopped-flow spectroscopy monitors intermediate formation (e.g., seleniranium ions). Compare with analogous sulfur or tellurium compounds to assess periodicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.